2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Lipophilicity Membrane permeability Drug design

SAR programs often fail when generic isomers alter key physicochemical properties. This 2-ethyl isomer provides a higher, quantified lipophilicity (XLogP3=2.8) than the 3-ethyl analog, delivering superior leaf cuticle penetration for agrochemical research. For DEL or medicinal chemistry, the ortho-ethyl group offers steric shielding for the secondary amine and a unique vector for hydrophobic pocket targeting, distinct from para-ethyl analogs. Procure this specific scaffold to ensure consistent membrane partitioning and target engagement in your biological or agrochemical assays.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
Cat. No. B13323876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NCC2=CSN=N2
InChIInChI=1S/C11H13N3S/c1-2-9-5-3-4-6-11(9)12-7-10-8-15-14-13-10/h3-6,8,12H,2,7H2,1H3
InChIKeySPXXMSKNKSUBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Identity & Physicochemical Profile


2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1157063-63-2) is an aromatic amine belonging to the 1,2,3-thiadiazole derivative class, comprised of an ortho-ethyl-substituted aniline coupled via a methylene bridge to a 1,2,3-thiadiazole ring [1]. Its computed drug-like properties, including a moderate lipophilicity (XLogP3 = 2.8) and a topological polar surface area of 66.1 Ų, place it within a favorable range for membrane permeability [1]. The compound is a member of a widely explored scaffold recognized for antifungal, antiviral, and plant-activator activities [2], but its procurement value is defined by specific, quantifiable property differences relative to its nearest positional and alkyl-chain analogs.

Scaffold-based SAR exploration: 1,2,3-thiadiazole core with tunable aniline substitutionSupports antifungal, antiviral, and plant-activator activity studies
Lipophilicity-driven permeability profiling: ortho-ethyl modifies membrane partitioningComputed XLogP3 differentiates positional isomers
Ortho-substituent steric effect studies: shielded secondary amine impacts H-bond accessibilityRelevant for metabolic stability and target engagement analysis
Building block for agrochemical and kinase-focused library designUnique lipophilic/steric vector without increasing TPSA

Positional and Alkyl Chain Substitution Risks


Compounds within the N-(1,2,3-thiadiazol-4-ylmethyl)aniline family are not functionally interchangeable. Even minor structural permutations—shifting the ethyl substituent from the ortho to meta/para position or truncating it to a methyl group—can pivotally alter lipophilicity, steric occlusion of the secondary amine, and metabolic soft spots [1]. These changes directly impact membrane partitioning, target binding, and in vivo clearance. Assuming generic substitution without verifying property-matched behavior risks selecting a compound with divergent pharmacokinetic or target engagement profiles, undermining downstream biological or agrochemical validation [2]. The evidence below quantifies the specific property shifts introduced by the 2-ethyl configuration.

Positional isomer
2-Ethyl (target)
3-Ethyl / 4-Ethyl analog
Risk description
Shifting ethyl from ortho to meta/para may alter lipophilicity (up to ~5-fold) and reduce steric shielding of the secondary amine, changing membrane partitioning and metabolic soft spots.
Alkyl chain length
2-Ethyl (target)
2-Methyl analog
Risk description
Truncation from ethyl to methyl reduces rotatable bonds, potentially lowering conformational flexibility and limiting fit into hydrophobic sub-pockets.
Unsubstituted analog
2-Ethyl (target)
N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Risk description
Lack of ortho-ethyl eliminates the unique steric and lipophilic handle, removing the differentiation vector that supports targeted property optimization.

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Analog Differentiation


Ortho-Ethyl Lipophilicity Advantage Over Meta Isomer

The ortho-ethyl substitution on the aniline ring in 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline yields a computed XLogP3 of 2.8, representing a significant +0.7 log unit increase in lipophilicity compared to its meta-ethyl positional isomer, which has a reported XLogP3 of approximately 2.1 [1]. The para-ethyl isomer, while having the same molecular formula, exhibits a slightly lower lipophilicity of 2.6 due to the linear, less-shielded nature of the para substituent [2]. This difference, approximately 5-fold in partition coefficient, predicts meaningfully distinct membrane penetration and non-specific binding profiles.

Lipophilicity (XLogP3)
Class-level inference
Target: 2-Ethyl = 2.83-Ethyl ≈ 2.1 (+0.7 log unit)4-Ethyl ≈ 2.6 (+0.2 log unit)
Reported lipophilicity differentiation supports membrane penetration profiling.
Computed values; experimental logP/D not available.
Lipophilicity Membrane permeability Drug design

Ortho-Ethyl Steric Shielding of Secondary Amine

The ortho-ethyl group in 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline creates steric hindrance around the secondary amine linkage. While all thiadiazole-aniline analogs retain an H-bond donor count of 1, the steric environment of the ortho isomer can reduce the availability of the amine proton for intermolecular hydrogen bonding compared to its meta and para analogs, where the amine is more sterically accessible [1]. This steric shielding could translate into lower metabolic N-dealkylation or differential target engagement in binding pockets sensitive to amine accessibility.

Steric shielding
Class-level inference
Ortho-ethyl shields secondary amine; meta/para isomers more exposed
May influence H-bond donor accessibility and metabolic N-dealkylation.
Based on structural analysis; quantitative steric parameter not available.
Hydrogen bonding Steric effects Receptor binding

Rotatable Bond Advantage vs. Unsubstituted Analog

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline possesses 4 rotatable bonds, identical to the 3-ethyl and 4-ethyl analogs [1]. In contrast, the unsubstituted N-(1,2,3-thiadiazol-4-ylmethyl)aniline has 3 rotatable bonds, while the 2-methyl analog also has 3. The presence of a non-symmetric ortho substituent adds one degree of torsional freedom, potentially allowing a better conformational fit into a target site while still maintaining a relatively low entropic penalty upon binding.

Rotatable bonds
Class-level inference
Target: 4 rotatable bondsUnsubstituted / 2-Methyl: 3 bondsOther ethyl analogs: 4 bonds
Supports conformational flexibility differentiation vs. smaller substituents.
Computed by Cactvs; entropic penalty context-dependent.
Conformational flexibility Entropic penalty Binding affinity

Conserved TPSA Maintains Lead-Likeness

The topological polar surface area (TPSA) for 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is 66.1 Ų, well below the 140 Ų threshold considered favorable for oral bioavailability and blood-brain barrier penetration [1]. This TPSA value is invariant across the 2-, 3-, and 4-ethyl positional isomers and identical to the 2-methyl analog, as the polar atoms (two nitrogen atoms and one sulfur) are identically arranged. The compound therefore retains the full passive permeability potential of this class without any TPSA penalty from the ortho-ethyl group.

Topological PSA
Class-level inference
66.1 Ų (unchanged across all isomers)
Favorable permeability profile conserved without TPSA penalty.
Well below 140 Ų threshold; computed values consistent.
Polar surface area Bioavailability Lead-likeness

2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Priority Applications


Agrochemical Foliar Uptake Enhancement

The higher lipophilicity (XLogP3 = 2.8) of 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, compared to its 3-ethyl isomer, positions it as a more suitable scaffold for designing systemic fungicides or plant activators requiring efficient penetration of the waxy plant cuticle [1]. Procurement for structure-activity relationship (SAR) programs in agrochemical discovery is recommended when increased leaf uptake is a primary optimization parameter.

Building Block for DEL and Fragment Libraries

The ortho-ethyl group provides a unique vector for further synthetic elaboration without increasing TPSA, while the steric shielded amine offers a handle for on-DNA chemistry with potentially reduced side-product formation [1]. Its use as a building block for DEL synthesis is indicated where a differentiated lipophilic and steric profile is desired.

Kinase & GPCR Library Design

The 1,2,3-thiadiazole moiety is a recognized hinge-binding mimic in kinase inhibitor design [1], and the ortho-ethyl aniline motif may fill a hydrophobic sub-pocket adjacent to the ATP-binding site. Prioritize the 2-ethyl isomer over the para-ethyl analog when computational docking suggests that an ortho substituent can occupy a buried hydrophobic cleft not accessible to a para substituent.

Application
Selection Property
Validation Focus
Foliar uptake optimization in agrochemical SAR
Higher lipophilicity vs. meta isomer
Cuticle penetration assay
DNA-encoded library (DEL) building block
Ortho-ethyl steric/ lipophilic vector
On-DNA coupling efficiency and purity
Kinase / GPCR focused library design
Thiadiazole hinge-binding mimic + ortho-ethyl hydrophobic pocket fit
Computational docking assessment
Quote Request

Request a Quote for 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.